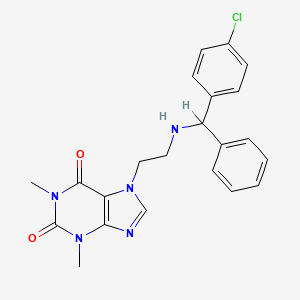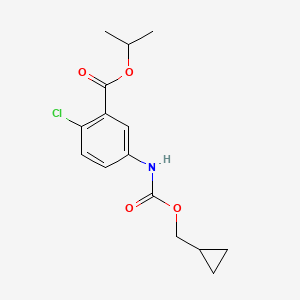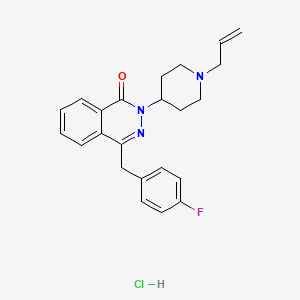
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structural features, including a methoxy group, a dimethyl group, and an oxiranylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxiranylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-hydroxyphenyl)-3-phenyl-, trans-
- 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-methoxyphenyl)-3-phenyl-, trans-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- stands out due to its unique oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
111038-47-2 |
|---|---|
Molecular Formula |
C27H28O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3S,4S)-7-methoxy-2,2-dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-3-phenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C27H28O4/c1-27(2)26(19-7-5-4-6-8-19)25(23-14-13-21(28-3)15-24(23)31-27)18-9-11-20(12-10-18)29-16-22-17-30-22/h4-15,22,25-26H,16-17H2,1-3H3/t22?,25-,26+/m0/s1 |
InChI Key |
IISXXZMZLSKUTJ-QMXUZLBISA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

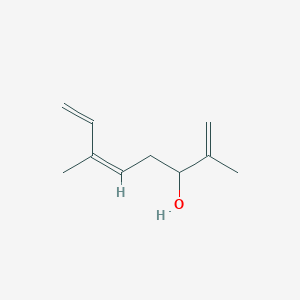
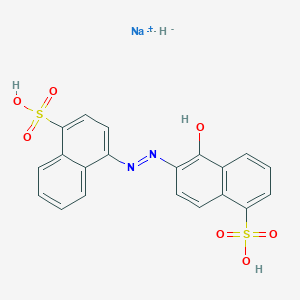

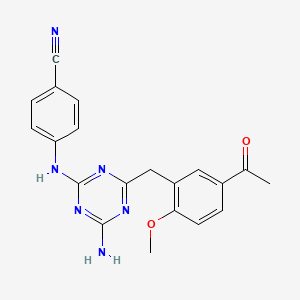

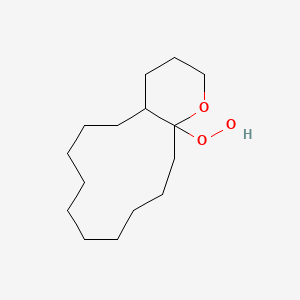
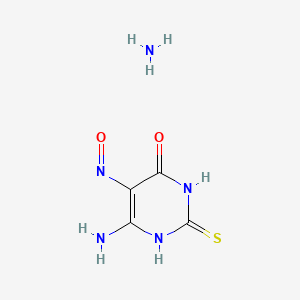
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
